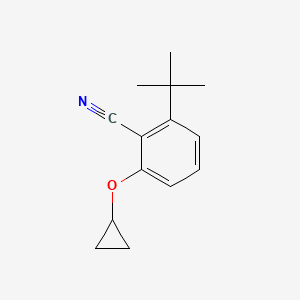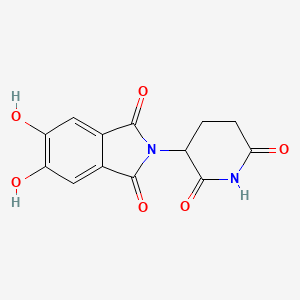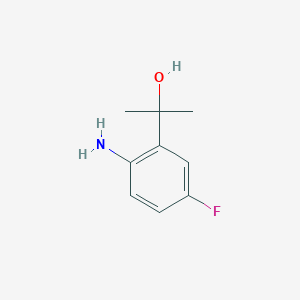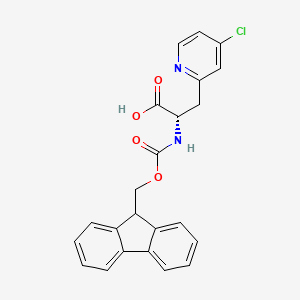
H-Ala-Leu-Tyr-Leu-betaNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Ala-Leu-Tyr-Leu-betaNA is a synthetic peptide composed of four amino acids: alanine, leucine, tyrosine, and leucine, with a beta-naphthylamide group attached at the C-terminus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Leu-Tyr-Leu-betaNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid (alanine) is attached to a solid resin.
Coupling: Each subsequent amino acid (leucine, tyrosine, leucine) is coupled to the growing peptide chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Using automated synthesizers to perform the coupling and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Characterization: Mass spectrometry and NMR spectroscopy are employed to confirm the structure and purity of the peptide.
Análisis De Reacciones Químicas
Types of Reactions
H-Ala-Leu-Tyr-Leu-betaNA can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteases, breaking the peptide into its constituent amino acids.
Oxidation: The tyrosine residue can undergo oxidation, forming dityrosine or other oxidative products.
Substitution: The beta-naphthylamide group can participate in substitution reactions, potentially modifying the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or chymotrypsin.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Nucleophilic reagents for substitution reactions.
Major Products
Hydrolysis Products: Alanine, leucine, tyrosine, and leucine.
Oxidation Products: Dityrosine and other oxidative derivatives.
Substitution Products: Modified peptides with altered beta-naphthylamide groups.
Aplicaciones Científicas De Investigación
H-Ala-Leu-Tyr-Leu-betaNA has several applications in scientific research:
Enzymatic Studies: Used as a substrate to study the activity of proteases and peptidases.
Biochemical Assays: Employed in assays to measure enzyme kinetics and inhibition.
Drug Development: Investigated for its potential as a lead compound in the development of enzyme inhibitors.
Biological Research: Utilized in studies of peptide transport and metabolism.
Mecanismo De Acción
The mechanism of action of H-Ala-Leu-Tyr-Leu-betaNA involves its interaction with specific enzymes, such as proteases. The peptide binds to the active site of the enzyme, where it undergoes hydrolysis. The beta-naphthylamide group serves as a chromophore, allowing for the detection and quantification of enzymatic activity through spectrophotometric methods.
Comparación Con Compuestos Similares
Similar Compounds
H-Ala-Leu-Tyr-Leu: Lacks the beta-naphthylamide group, making it less suitable for spectrophotometric assays.
H-Ala-Leu-Tyr-Leu-pNA: Contains a para-nitroanilide group instead of beta-naphthylamide, offering different spectrophotometric properties.
H-Ala-Leu-Tyr-Leu-AMC: Features a 7-amino-4-methylcoumarin group, used in fluorescence-based assays.
Uniqueness
H-Ala-Leu-Tyr-Leu-betaNA is unique due to its beta-naphthylamide group, which provides distinct spectrophotometric properties. This makes it particularly useful in enzymatic assays where chromogenic detection is required.
Propiedades
IUPAC Name |
2-(2-aminopropanoylamino)-N-[3-(4-hydroxyphenyl)-1-[[4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N5O5/c1-20(2)16-28(32(42)36-26-13-12-24-8-6-7-9-25(24)19-26)38-34(44)30(18-23-10-14-27(40)15-11-23)39-33(43)29(17-21(3)4)37-31(41)22(5)35/h6-15,19-22,28-30,40H,16-18,35H2,1-5H3,(H,36,42)(H,37,41)(H,38,44)(H,39,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPENHHPPSCNZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N5O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B12096790.png)




![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)




